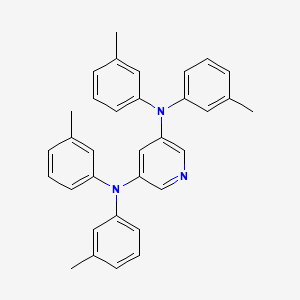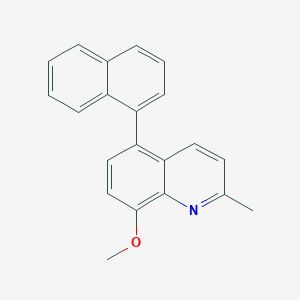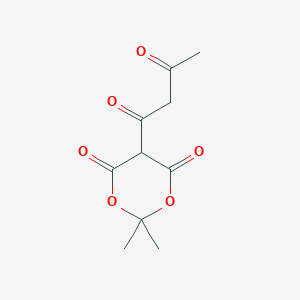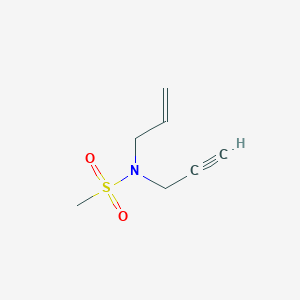![molecular formula C19H12F3N3 B12548365 1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)- CAS No. 821774-48-5](/img/structure/B12548365.png)
1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)- is a heterocyclic compound belonging to the family of pyrazolopyridines. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with phenyl and trifluoromethyl substituents at specific positions, contributing to its unique chemical properties.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)- typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This method is known for its efficiency and versatility, allowing for the construction of the pyrazolopyridine system. Industrial production methods often utilize similar synthetic routes, with optimizations for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include glacial acetic acid, iodine, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), leading to various downstream effects . The compound’s unique structure allows it to bind to specific sites on target proteins, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
1H-Pyrrolo[2,3-b]pyridine derivatives:
The uniqueness of 1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)- lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
821774-48-5 |
|---|---|
Molecular Formula |
C19H12F3N3 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
3,4-diphenyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C19H12F3N3/c20-19(21,22)15-11-14(12-7-3-1-4-8-12)16-17(24-25-18(16)23-15)13-9-5-2-6-10-13/h1-11H,(H,23,24,25) |
InChI Key |
MPOFPAFDHMXZNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NNC(=C23)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,4]Dithiino[2,3-c][1,2,5]oxadiazole](/img/structure/B12548296.png)


![(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B12548319.png)

acetate](/img/structure/B12548326.png)



![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)


